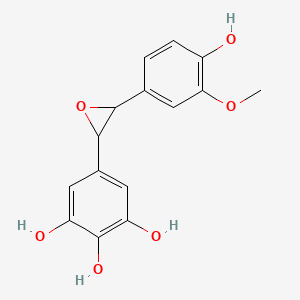
Gnetumelin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetumelin C is a stilbene derivative isolated from the plant Gnetum montanum. It is one of three new stilbene derivatives identified from this plant, along with Gnetumelin A and Gnetumelin B . The molecular formula of this compound is C15H14O6, and it has a molecular weight of 290.271 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gnetumelin C involves the isolation of the compound from the plant Gnetum montanum. The isolation process typically includes extraction, purification, and spectroscopic analysis to confirm the structure . Specific synthetic routes and reaction conditions for this compound are not widely documented in the literature.
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum montanum.
Chemical Reactions Analysis
Types of Reactions
Gnetumelin C can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Gnetumelin C has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Biology: The compound is investigated for its biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: The compound’s properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Gnetumelin C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biological processes, such as inhibiting the activity of certain enzymes or receptors. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Gnetumelin C is similar to other stilbene derivatives, such as Gnetumelin A and Gnetumelin B . These compounds share a common stilbene backbone but differ in their functional groups and structural arrangements.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of particular functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-[3-(4-hydroxy-3-methoxyphenyl)oxiran-2-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C15H14O6/c1-20-12-6-7(2-3-9(12)16)14-15(21-14)8-4-10(17)13(19)11(18)5-8/h2-6,14-19H,1H3 |
InChI Key |
KMLPKFCOHRKIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















